2-Propoxyethanol

Description

Overview of Research Significance within Chemical Sciences

Research into 2-propoxyethanol is primarily driven by its utility as a solvent and a chemical intermediate, prompting extensive studies into its fundamental chemical and physical behaviors. Its ability to dissolve a wide array of substances, including gums, resins, and cellulose (B213188) esters, makes it a subject of interest for understanding the principles governing solvency. researchgate.net Academic investigations often focus on its behavior in various mixtures, providing insights into intermolecular forces such as hydrogen bonding. researchgate.netacs.orgacs.org

Detailed research findings often encompass the measurement and analysis of its thermophysical properties in binary and ternary liquid systems. For instance, studies have explored the excess molar volumes and viscosities of this compound when mixed with various alcohols, including methanol, 1-propanol, 2-propanol, and 1-pentanol, at specified temperatures and atmospheric pressure. researchgate.net These investigations contribute to a deeper understanding of fluid dynamics and the molecular interactions present within such systems. researchgate.net Furthermore, research has been conducted on the densities, viscosities, and volumetric properties of this compound in mixed solutions, such as with 3-diethylamino propylamine (B44156), across a range of temperatures. acs.orgacs.org Computational chemistry and spectral analyses, including Raman and ¹H NMR spectroscopy, have been employed to elucidate the nature and strength of intermolecular interactions, particularly hydrogen bonding, in these mixtures. acs.orgacs.org The unique molecular structure of this compound, featuring both ether bonds and hydroxyl groups, is recognized for giving rise to a diverse range of intermolecular interactions, making it a valuable compound for such fundamental studies. acs.org

Table 1: Selected Physical Properties of this compound

| Property | Value | Temperature / Condition | Source |

| Molecular Formula | C₅H₁₂O₂ | uni.lufishersci.ca | |

| Molecular Weight | 104.15 g/mol | fishersci.cachemeo.com | |

| Boiling Point | 150-153 °C | chemicalbook.com | |

| Melting Point | -75 °C | chemicalbook.com | |

| Density | 0.913 g/mL | 25 °C | chemicalbook.com |

| Refractive Index | 1.413 | 20/D | chemicalbook.com |

Historical Context of this compound in Chemical Research

The historical trajectory of this compound within chemical research is intertwined with the broader development of glycol ethers. The glycol ether family gained prominence in the early 20th century, with the introduction of "Cellosolve" in 1924 by Carbide & Carbon Chemicals Corporation, initially marketed as solvents for gums, resins, and cellulose esters. This marked the beginning of systematic research and development into various glycol ether derivatives.

As industrial demands grew for specialized solvents with tailored properties, the focus expanded to include a wider range of glycol ethers. The propoxy variant, including this compound, emerged as part of these efforts to develop solvents offering improved performance characteristics compared to their lower molecular weight counterparts. Early academic interest in this compound likely stemmed from its potential as a solvent with specific evaporation rates and solvency power, leading to investigations into its fundamental physical chemistry and its behavior in complex formulations. Its role as a raw material for the synthesis of other chemicals, such as pesticides, further cemented its position as a compound of sustained academic and industrial relevance. acs.org

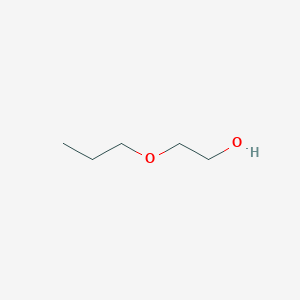

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-propoxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-2-4-7-5-3-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEYKMVJDLWJFOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Record name | ETHYLENE GLYCOL PROPYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24069 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL MONOPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0607 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34410-16-7 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-propyl-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34410-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1027500 | |

| Record name | 2-Propoxyethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; colorless; mild, rancid odor; floats and mixes with water. (USCG, 1999), Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | ETHYLENE GLYCOL PROPYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24069 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol, 2-propoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene glycol monopropyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5222 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLENE GLYCOL MONOPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0607 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

301 °F at 760 mmHg (USCG, 1999), 150-152 °C at 760 mm Hg, 149-152 °C | |

| Record name | ETHYLENE GLYCOL PROPYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24069 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL MONOPROPYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6499 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL MONOPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0607 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

120 °F (USCG, 1999), 57 °C, 125 °F (OPEN CUP), 57 °C c.c. | |

| Record name | ETHYLENE GLYCOL PROPYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24069 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylene glycol monopropyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5222 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLENE GLYCOL MONOPROPYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6499 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL MONOPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0607 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in water, alcohol, ether, Solubility in water: miscible | |

| Record name | ETHYLENE GLYCOL MONOPROPYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6499 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL MONOPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0607 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.908 at 73 °F (USCG, 1999) - Less dense than water; will float, Sp gr: 0.9112 at 20 °C/4 °C, Relative density (water = 1): 0.91 | |

| Record name | ETHYLENE GLYCOL PROPYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24069 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL MONOPROPYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6499 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL MONOPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0607 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.6 (USCG, 1999) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.6 | |

| Record name | ETHYLENE GLYCOL PROPYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24069 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL MONOPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0607 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

3.12 [mmHg], 2.9 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 130 | |

| Record name | Ethylene glycol monopropyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5222 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLENE GLYCOL MONOPROPYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6499 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL MONOPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0607 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Volatile liquid | |

CAS No. |

2807-30-9 | |

| Record name | ETHYLENE GLYCOL PROPYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24069 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycol monopropyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2807-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol monopropyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002807309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-propoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propoxyethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(propyloxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE GLYCOL MONOPROPYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF513KWZ2Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYLENE GLYCOL MONOPROPYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6499 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL MONOPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0607 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-90 °C | |

| Record name | ETHYLENE GLYCOL MONOPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0607 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies and Reaction Engineering for 2 Propoxyethanol

Catalytic Hydrogenation Routes

Catalytic hydrogenation is a primary method for synthesizing 2-Propoxyethanol, particularly through the hydrogenolysis of cyclic acetals or ketals. google.com

Hydrogenation of 2-Ethyl-1,3-Dioxolane (B3050401)

A highly efficient industrial route for producing this compound (EP) involves the hydrogenation of 2-ethyl-1,3-dioxolane (EDX) in ethylene (B1197577) glycol (EG). This reaction proceeds via the cleavage of the dioxolane ring under hydrogen pressure, followed by reductive elimination to form this compound.

An example of this synthesis involves combining 100 g of ethylene glycol and 20 g of 2-ethyl-1,3-dioxolane in a 300 mL autoclave with 1.0 g of 5% (by weight) Pd on carbon catalyst. The reaction is conducted at 200°C under a hydrogen pressure of 3.44 MPa (25802.6 Torr) for 1 hour with stirring at 750 rpm. This process can achieve a 97.4% conversion of acetal (B89532) and 82.6% selectivity to this compound. chemicalbook.com

Role of Catalysts (e.g., Palladium on Carbon)

Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst in the synthesis of this compound via hydrogenation. chemicalbook.com Pd/C catalysts are favored for their exceptional catalytic activity, versatility in organic transformations, control over selectivity, stability, and sustainability. samaterials.com The metal is supported on activated carbon to maximize its surface area and activity. wikipedia.org

In the hydrogenation of 2-ethyl-1,3-dioxolane, 5% (by weight) Pd on carbon catalyst is commonly employed. chemicalbook.com The preparation of Pd/C catalysts typically involves combining a solution of palladium chloride and hydrochloric acid with an aqueous suspension of activated carbon, followed by the reduction of palladium(II) using a reducing agent like formaldehyde (B43269). wikipedia.orgorgsyn.org Palladium loading on carbon typically ranges between 5% and 10%. wikipedia.org

Solvent-Mediated Hydrogenation Processes

Ethylene glycol (EG) plays a dual role as both a reactant and a solvent in the hydrogenation of 2-ethyl-1,3-dioxolane to this compound. Its polar nature creates an environment that stabilizes transition states, accelerating proton transfer steps. The high dielectric constant of EG (37.7 at 200°C) and its viscosity (0.93 cP at 200°C) are crucial for ensuring adequate mass transfer and reaction rates.

Comparative studies highlight the impact of solvent properties on reaction kinetics:

| Solvent Property | Impact on Reaction Rate (k) |

|---|---|

| Dielectric constant (ε) | k ∝ √ε |

| Viscosity (η) | k ∝ η⁻⁰·³³ |

Reaction Mechanisms in this compound Synthesis

While specific detailed mechanisms for this compound synthesis from 2-ethyl-1,3-dioxolane are not extensively detailed in the provided snippets, the general principle involves the hydrogenolysis of the cyclic acetal. In this process, the 1,3-dioxolane (B20135) ring undergoes cleavage under hydrogen pressure. This is typically followed by a reductive elimination step. The presence of a noble metal catalyst like palladium facilitates the addition of hydrogen across the cleaved bonds. google.com

This reaction is a type of hydrogenolysis, which involves the cleavage of sigma bonds by hydrogen. illinois.edu In the context of cyclic acetals, this implies the breaking of C-O bonds within the ring structure, followed by saturation with hydrogen to yield the desired glycol ether.

Process Optimization and Scale-Up Considerations in Laboratory Synthesis

Process optimization for this compound synthesis focuses on maximizing conversion and selectivity while minimizing byproduct formation. Key reaction parameters include temperature, hydrogen pressure, catalyst loading, and stirring speed. chemicalbook.com

For industrial scalability, continuous-flow reactor designs employing tubular reactors with integrated catalyst cartridges are utilized to enhance throughput. Parameters such as space velocity (e.g., 2.5 L EDX/(L catalyst·h)), H₂ recycling rate (85-92%), and energy consumption (1.8 kWh/kg EP) are optimized. Automated pressure control systems are employed to maintain optimal H₂ partial pressure, which can reduce byproduct formation by 18% compared to batch processes.

Exploration of Alternative Synthetic Pathways

While catalytic hydrogenation of 2-ethyl-1,3-dioxolane is a prominent route, other synthetic pathways for related glycol ethers or for modifying this compound itself exist.

One alternative method for producing glycol ethers, such as 2-butoxyethanol (B58217), is the ethoxylation reaction of an alcohol (e.g., butanol) with ethylene oxide in the presence of a catalyst, or the etherification of an alcohol with 2-chloroethanol. wikipedia.org While these specifically refer to 2-butoxyethanol, similar principles could potentially be adapted for this compound synthesis.

Another related reaction involves the synthesis of 2-chloroethyl propyl ether from 2-n-propoxyethanol as a main raw material, through a chlorine substitution reaction using chlorinating agents like thionyl chloride. This process uses catalysts containing an alkylaminopyridine group or a combination of pyridine (B92270) and N,N-dimethylformamide/dimethylamine (B145610) hydrochloride. google.comgoogle.com This highlights the reactivity of the hydroxyl group in this compound for further derivatization.

The broader field of green chemistry emphasizes the development of new synthetic pathways that minimize material and energy requirements, reduce hazardous chemical dispersion, and utilize renewable resources. This includes the exploration of green solvents, green catalysis, dry media synthesis, and catalyst-free reactions. bdu.ac.in

Chemical Reactivity and Mechanistic Studies of 2 Propoxyethanol

Atmospheric Degradation Mechanisms

The primary sink for 2-propoxyethanol in the troposphere is through oxidation reactions initiated by photochemically generated radicals. The dominant pathway during the daytime is the reaction with the hydroxyl radical (OH•), while reactions with chlorine atoms (Cl•) and nitrate (B79036) radicals (NO₃•) can also contribute, particularly in specific environments such as marine boundary layers or polluted urban areas at night.

The this compound molecule presents several sites from which a hydrogen atom can be abstracted by the hydroxyl radical. The reactivity of these sites is influenced by the electron-withdrawing effect of the adjacent oxygen atoms, which activates the C-H bonds. Based on studies of similar glycol ethers and alcohols, the primary sites for hydrogen abstraction are expected to be the carbon atoms alpha to the ether and alcohol functionalities due to the stabilizing effect of the oxygen atoms on the resulting radical. mssm.eduacs.org The potential abstraction sites on the this compound molecule (CH₃-CγH₂-CβH₂-O-CαH₂-Cα'H₂-OH) are:

Cα and Cα' : The two methylene (B1212753) groups adjacent to the ether oxygen and the hydroxyl group, respectively. These sites are highly activated.

Cβ : The methylene group in the middle of the propyl chain.

Cγ : The methylene group at the end of the propyl chain.

Methyl (CH₃) : The terminal methyl group of the propyl chain.

Theoretical studies on analogous compounds like 2-propanol and n-butanol indicate that abstraction from the carbon atom adjacent to the oxygen (the α-position) is generally the most favored pathway due to the lowest energy barrier for this reaction. mssm.eduacs.org For this compound, this would correspond to the hydrogen atoms on the Cα and Cα' carbons. Abstraction from the Cβ and Cγ positions is also possible, though likely to occur at a slower rate. Abstraction from the terminal methyl group is generally the least favorable.

For instance, in the reaction of OH radicals with n-butanol, the abstraction from the Cα position (adjacent to the -OH group) is the most significant channel. acs.org Similarly, for ethers, abstraction from the carbon atom adjacent to the ether oxygen is dominant. Therefore, it can be inferred that for this compound, the majority of the reaction will proceed via hydrogen abstraction from the Cα and Cα' positions. The contribution from the Cβ, Cγ, and methyl groups is expected to be minor in comparison.

| Abstraction Site | Relative Reactivity (Inferred) | Justification |

|---|---|---|

| Cα, Cα' (-O-CH₂-CH₂-OH) | High | Activation by adjacent oxygen atoms (ether and hydroxyl groups) lowers the C-H bond dissociation energy. |

| Cβ (-CH₂-CH₂-CH₃) | Moderate | Secondary C-H bond, less activated than α-positions. |

| Cγ (-CH₂-CH₃) | Low | Secondary C-H bond, further from activating oxygen atoms. |

| Methyl (-CH₃) | Very Low | Primary C-H bonds are generally stronger and less reactive than secondary C-H bonds. |

Following hydrogen abstraction by the OH radical, a carbon-centered alkyl radical is formed. This radical rapidly reacts with molecular oxygen (O₂) in the atmosphere to form a peroxy radical (RO₂•).

General Oxidation Sequence:

H-abstraction: R-H + OH• → R• + H₂O

O₂ addition: R• + O₂ → RO₂•

The subsequent fate of the peroxy radical is complex and depends on the atmospheric conditions, particularly the concentration of nitrogen oxides (NOx). In NOx-rich environments, the peroxy radical will primarily react with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂).

In the presence of NOx:

RO₂• + NO → RO• + NO₂

The alkoxy radical is a key intermediate that can undergo several reaction pathways:

Decomposition: The alkoxy radical can break down via C-C or C-O bond cleavage, leading to the formation of smaller, oxygenated products.

Isomerization: Intramolecular hydrogen abstraction (H-shift) can occur, leading to the formation of a new radical center within the molecule.

Reaction with O₂: The alkoxy radical can react with molecular oxygen, though this is generally a slower process for larger alkoxy radicals.

In low-NOx environments, the peroxy radical may react with other peroxy radicals (RO₂•) or the hydroperoxy radical (HO₂•), leading to the formation of stable hydroperoxides (ROOH), alcohols, and carbonyl compounds.

Experimental studies on the OH-initiated oxidation of similar glycol ethers, such as 2-ethoxyethanol (B86334) and 2-butoxyethanol (B58217), provide insights into the likely products from this compound degradation. acs.org The product distribution is a direct consequence of the initial hydrogen abstraction site and the subsequent reactions of the alkoxy radical.

Based on these analogous reactions, the expected major products from the OH-initiated oxidation of this compound include:

Propyl formate (B1220265): Formed from the decomposition of an alkoxy radical.

Propoxyacetaldehyde: Formed from the alkoxy radical without decomposition.

Formaldehyde (B43269): A common product from the fragmentation of larger molecules.

Ethylene (B1197577) glycol monopropyl ether nitrate: Formed from the reaction of the peroxy radical with NO₂.

The yields of these products will depend on the branching ratios of the initial hydrogen abstraction and the subsequent alkoxy radical reactions. For 2-butoxyethanol, the major products identified were butyl formate, butoxyacetaldehyde, and ethylene glycol monoformate, with varying yields. acs.org

| Potential Product | Likely Formation Pathway | Anticipated Yield (based on analogy) |

|---|---|---|

| Propyl formate | Decomposition of alkoxy radical | Major |

| Propoxyacetaldehyde | Reaction of alkoxy radical with O₂ | Significant |

| Formaldehyde | Fragmentation of alkoxy radical | Significant |

| Ethylene glycol monopropyl ether nitrate | RO₂• + NO₂ reaction | Minor to Significant (depending on NOx levels) |

While the reaction with OH radicals is the primary daytime degradation pathway for this compound, reactions with chlorine atoms (Cl•) and nitrate radicals (NO₃•) can also be important sinks, particularly in specific atmospheric environments.

Reaction with Chlorine Atoms (Cl•):

Chlorine atoms are present in the marine boundary layer and in coastal urban areas due to the photolysis of Cl₂ and other chlorine-containing compounds. The reaction of Cl atoms with ethers and alcohols is generally fast, proceeding via hydrogen abstraction, similar to the reaction with OH radicals. The rate constants for the reaction of Cl atoms with ethers are typically on the order of 10⁻¹⁰ to 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. semanticscholar.orgresearchgate.net The reaction with this compound is expected to be rapid, leading to a variety of chlorinated and oxygenated products.

Reaction with Nitrate Radicals (NO₃•):

The nitrate radical is the most important atmospheric oxidant during nighttime. It reacts with organic compounds primarily through hydrogen abstraction or by addition to unsaturated bonds. For saturated compounds like this compound, the reaction proceeds via hydrogen abstraction. The reactivity of NO₃• with ethers can be significant. For example, the rate constant for the reaction of NO₃• with diethyl ether is on the order of 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹. rsc.org The reaction of NO₃• with this compound is expected to contribute to its nighttime degradation, leading to the formation of organic nitrates and other oxidation products.

| Oxidant | General Reaction Pathway | Environmental Significance |

|---|---|---|

| Chlorine Atom (Cl•) | Hydrogen Abstraction | Important in marine and coastal areas. |

| Nitrate Radical (NO₃•) | Hydrogen Abstraction | Primary nighttime oxidant in polluted environments. |

Kinetics of Atmospheric Reactions

The primary degradation pathway for this compound in the troposphere is initiated by its reaction with hydroxyl (OH) radicals. The kinetics of this reaction are crucial for determining the atmospheric lifetime of the compound. The relative rate technique has been employed to measure the bimolecular rate constant for the gas-phase reaction of this compound with OH radicals at ambient temperature and atmospheric pressure.

One study determined the rate constant to be (21.4 ± 6.0) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 297 ± 3 K and 1 atm total pressure. nih.gov This reaction rate dictates how quickly this compound is removed from the atmosphere. Assuming an average tropospheric OH radical concentration of 1 × 10⁶ molecules cm⁻³, the atmospheric lifetime of this compound can be estimated to be approximately 13 hours, indicating a relatively rapid degradation. nih.gov

| Parameter | Value | Conditions |

| OH Radical Reaction Rate Constant (kOH) | (21.4 ± 6.0) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ | 297 ± 3 K, 1 atm |

| Assumed Average OH Concentration | 1 × 10⁶ molecules cm⁻³ | Tropospheric Average |

| Estimated Atmospheric Lifetime | ~13 hours | - |

Simplified Mechanisms for Atmospheric Degradation

The atmospheric degradation of this compound is initiated by the abstraction of a hydrogen atom by an OH radical. solubilityofthings.com This process is the rate-determining step and primarily occurs at the carbon atoms adjacent to the ether oxygen, as these C-H bonds are weakened. solubilityofthings.comacs.org

The simplified mechanism can be outlined in the following steps:

Initiation: An OH radical abstracts a hydrogen atom from the this compound molecule (CH₃CH₂CH₂OCH₂CH₂OH), leading to the formation of a water molecule and an alkyl radical. acs.org

Peroxy Radical Formation: The resulting alkyl radical rapidly reacts with molecular oxygen (O₂) present in the atmosphere to form a peroxy radical (RO₂).

Alkoxy Radical Formation: The peroxy radical can then react with nitric oxide (NO) to form an alkoxy radical (RO) and nitrogen dioxide (NO₂). solubilityofthings.com

Degradation of Alkoxy Radical: The formed alkoxy radical is unstable and can undergo further reactions through C-C or C-O bond cleavage or by reacting with O₂. These subsequent reactions lead to the formation of smaller, oxygenated volatile organic compounds, such as aldehydes and formates. acs.orggoogle.com For instance, studies on the similar compound 2-isopropoxyethanol (B94787) have identified isopropyl formate and formaldehyde as major degradation products. google.com

This sequence of reactions contributes to the formation of photochemical smog and secondary organic aerosols in the atmosphere. acs.org

Thermal Decomposition Characteristics and Mechanisms

When subjected to high temperatures, this compound undergoes thermal decomposition. The process results in the emission of acrid smoke and irritating fumes. nih.gov The primary decomposition products identified are carbon monoxide (CO) and carbon dioxide (CO₂). buyersguidechem.com

A significant aspect of the reactivity of this compound, related to its stability, is its tendency to form unstable and potentially explosive peroxides upon prolonged storage, particularly when exposed to air and light. buyersguidechem.compearson.com This autoxidation process is initiated by the formation of a free radical on a carbon atom adjacent to an ether oxygen. This radical then reacts with oxygen to form a peroxy radical, which can abstract a hydrogen from another this compound molecule, propagating a chain reaction and forming hydroperoxides. chemicalbook.com

Reactivity in Specific Chemical Transformations (as a Reagent)

This compound is a valuable intermediate in organic synthesis, primarily due to the reactivity of its terminal primary hydroxyl (-OH) group. google.comchemeo.com This functional group can undergo various chemical transformations, such as esterification and reactions to replace the hydroxyl group.

A specific example of its use as a reagent is in the synthesis of 1-(2-chloroethoxy)propane, also known as 2-propoxyl chloroethane. In this transformation, the hydroxyl group of this compound is replaced by a chlorine atom. The reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent. google.com The process typically involves heating a mixture of this compound and thionyl chloride in the presence of a catalyst system, such as a combination of pyridine (B92270) and dimethylamine (B145610) hydrochloride. google.com The reaction proceeds as the hydroxyl group attacks the thionyl chloride, followed by the elimination of sulfur dioxide and hydrogen chloride, resulting in the desired chlorinated product. google.com

Intermolecular Interactions and Solution Thermodynamics of 2 Propoxyethanol

Investigations of Binary and Multicomponent Mixtures

The interactions of 2-propoxyethanol with various chemical compounds, including amines, other alcohols, glycol ethers, and ionic liquids, have been the subject of numerous investigations. These studies reveal the nature and strength of the molecular forces at play.

Mixtures with Amines (e.g., 3-Diethylamino Propylamine)

The mixing of this compound (2-PE) with amines, such as 3-diethylamino propylamine (B44156) (DEAPA), has been investigated to understand their intermolecular interactions. Studies involving density and viscosity measurements of 2-PE and DEAPA mixtures at various temperatures (from 298.15 K to 318.15 K) indicate the presence of significant intermolecular interactions. acs.orgacs.org The analysis of excess properties calculated from this data further supports the existence of these interactions. acs.orgacs.org

Computational chemistry and spectral analyses, including Raman and 1H NMR spectroscopy, have been employed to further elucidate the nature of these forces. acs.orgacs.org These studies have identified hydrogen bonding as a key mechanism governing the interactions between this compound and 3-diethylamino propylamine. acs.orgacs.org The most stable configurations of the molecules and their bimolecular complexes (2-PE + 2-PE, DEAPA + DEAPA, and 2-PE + DEAPA) have been optimized through computational methods, confirming the presence of hydrogen bonds. acs.org

Mixtures with Other Alcohols and Glycol Ethers (e.g., Diethylene Glycol, Triethylene Glycol, 4-Methyl-2-pentanol (B46003), Pyridine)

The thermodynamic properties of this compound in mixtures with other alcohols and glycol ethers have been extensively studied.

Diethylene Glycol (DEG) and Triethylene Glycol (TEG): Investigations into binary mixtures of this compound with diethylene glycol and triethylene glycol have been conducted by measuring properties like density, viscosity, and speed of sound at various temperatures. researchgate.netresearchgate.net From these experimental values, isentropic compressibilities (κs) and their excess counterparts (κsE) have been calculated to understand the molecular interactions. researchgate.net The results are often discussed in terms of the intermolecular interactions and the structural properties of the mixtures. researchgate.net

4-Methyl-2-pentanol: The interactions in binary mixtures of 4-methyl-2-pentanol with this compound have been studied through the measurement of density, viscosity, and speed of sound at different temperatures (298.15 K, 303.15 K, and 308.15 K). acs.org The variations in the calculated excess and deviation properties with composition and temperature are used to analyze the physical and chemical interactions between the unlike molecules. acs.org Spectroscopic analysis using Fourier transform infrared (FTIR) spectra further supports the findings from the calculated parameters. acs.org

Pyridine (B92270): The behavior of this compound in mixtures with pyridine has been explored by measuring densities and relative permittivities as a function of composition at 298.15 K. researchgate.nettandfonline.com These measurements allow for the calculation of excess molar volume (VE) and deviations in relative permittivity, which provide insights into the intermolecular interactions and the structure of these binary mixtures. researchgate.nettandfonline.com

Mixtures with Ionic Liquids (e.g., 1-Ethyl-3-methylimidazolium (B1214524) bis(trifluoromethylsulfonyl)imide)

The study of mixtures containing this compound and ionic liquids reveals complex interaction patterns.

1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([emim][NTf2]): Research on binary mixtures of [emim][NTf2] with ethanol (B145695) has been conducted by measuring viscosity, density, and speed of sound over a range of temperatures and compositions. acs.org These experimental data are used to calculate excess properties like excess molar volume and excess isentropic compressibility. acs.org

1-Butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)amide ([Bmim][NTf2]): The molecular interactions in binary mixtures of this compound and [Bmim][NTf2] have been investigated by determining density and speed of sound values across the full composition range at temperatures from 298.15 to 323.15 K. iaea.org The calculated excess molar volume and excess isentropic compressibility from these measurements, along with FT-IR spectral analysis, help to interpret the solute-solvent interactions. iaea.org

1-Ethyl-3-methylimidazolium ethylsulfate ([Emim][EtSO4]): The thermophysical properties of binary mixtures of this compound and [Emim][EtSO4] have been studied by measuring density and speed of sound as a function of temperature. researchgate.net The calculated excess molar volumes and excess isentropic compressibilities indicate strong interactions between the components. researchgate.net

Excess Thermodynamic Properties Analysis

The analysis of excess thermodynamic properties provides a quantitative measure of the deviation from ideal behavior in liquid mixtures, offering deep insights into the nature and strength of intermolecular interactions.

Excess Molar Volumes (VE)

Excess molar volume is a key parameter for understanding the packing efficiency and structural changes upon mixing.

Mixtures with Alcohols and Glycol Ethers: For binary mixtures of this compound with various alcohols like methanol, 1-propanol, 2-propanol, and 1-pentanol, excess molar volumes have been measured at 298.15 K. researchgate.netacs.org Similarly, VE has been determined for mixtures with isomers of butanol. researchgate.net In mixtures with diethylene glycol and triethylene glycol, densities have been measured to compute excess molar volumes. researchgate.net Studies on mixtures with 4-methyl-2-pentanol also report VE values at different temperatures. acs.org For many of these systems, the excess molar volumes are found to be negative across the entire mole fraction range, suggesting specific interactions like hydrogen bonding or interstitial accommodation of one component into the other's structure. researchgate.netacs.orgacs.org

Mixtures with Amines: In binary mixtures of this compound with propylamine and dipropylamine, excess molar volumes have been measured at temperatures of 298.15 K, 308.15 K, and 318.15 K. acs.org For all these systems, the excess molar volumes are negative over the whole composition range. acs.org

Mixtures with Ionic Liquids: For binary mixtures of this compound with ionic liquids such as 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)amide and 1-ethyl-3-methylimidazolium ethylsulfate, experimental density data has been used to calculate excess molar volumes. iaea.orgresearchgate.net The sign and magnitude of VE provide information about the interactions between the ionic liquid and the glycol ether. Negative VE values in these systems suggest strong ion-dipole interactions and packing effects. researchgate.net

The following table summarizes the sign of excess molar volume for various this compound mixtures:

| Mixture Component | Sign of Excess Molar Volume (VE) | Reference |

|---|---|---|

| Propylamine | Negative | acs.org |

| Dipropylamine | Negative | acs.org |

| 2-Pyrrolidinone | Negative | acs.org |

| N-Methyl-2-pyrrolidinone | Negative | acs.org |

| N,N-Dimethylformamide | Negative | acs.org |

| N,N-Dimethylacetamide | Negative | acs.org |

| Isomers of Butanol | Not specified | researchgate.net |

| 1-Ethyl-3-methylimidazolium ethylsulfate | Negative | researchgate.net |

Excess Isentropic Compressibilities (κSE)

Excess isentropic compressibility is another important thermodynamic property that reflects changes in the free volume and intermolecular forces upon mixing.

Mixtures with Alcohols and Glycol Ethers: For mixtures of this compound with diethylene glycol and triethylene glycol, speeds of sound were measured to obtain isentropic compressibilities and their excess counterparts. researchgate.net Similarly, for mixtures with 4-methyl-2-pentanol, excess molar isentropic compressibility was evaluated from experimental data. acs.org

Mixtures with Ionic Liquids: In the study of this compound with 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)amide and 1-ethyl-3-methylimidazolium ethylsulfate, speed of sound measurements were used to calculate excess isentropic compressibilities. iaea.orgresearchgate.net The negative values of κSE observed in these systems often indicate strong attractive interactions between the unlike molecules, leading to a more compact and less compressible structure than the ideal mixture. researchgate.net

The following table presents a summary of the sign of excess isentropic compressibility for different this compound mixtures:

| Mixture Component | Sign of Excess Isentropic Compressibility (κSE) | Reference |

|---|---|---|

| 1-Ethyl-3-methylimidazolium ethylsulfate | Negative | researchgate.netresearchgate.net |

| 1-Butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)amide | Not specified | iaea.org |

| 4-Methyl-2-pentanol | Not specified | acs.org |

| Diethylene Glycol | Not specified | researchgate.net |

| Triethylene Glycol | Not specified | researchgate.net |

Excess Isobaric Thermal Expansion Coefficients (αPE)

The excess isobaric thermal expansion coefficient (αPE) provides insights into the nature and strength of intermolecular interactions in binary liquid mixtures. For mixtures containing this compound, the sign and magnitude of αPE are influenced by the balance between the disruption of self-associated structures of the pure components and the formation of new intermolecular interactions.

In binary mixtures of this compound with certain ionic liquids, such as 1-ethyl-3-methylimidazolium trifluoromethanesulfonate, the αPE values are found to be negative across the entire composition range. nist.govnist.gov This trend suggests that the interactions between this compound and the ionic liquid, likely due to hydrogen bonding and dipole-dipole forces, lead to a more compact structure than in an ideal mixture. The negative values indicate that the volume contraction upon mixing is more significant than the expansion effects. nist.gov

The study of αPE in this compound solutions with various organic solvents and ionic liquids reveals that negative deviations are a common feature, highlighting the predominant role of specific interactions, such as hydrogen bonding, in these systems. nist.govfigshare.comresearchgate.net These interactions result in a more ordered and compact liquid structure, leading to a reduction in the thermal expansion of the mixture compared to the ideal case. figshare.comresearchgate.net

Deviations in Viscosity (Δη)

Viscosity deviation (Δη) is a thermodynamic property that helps in understanding the nature and extent of molecular interactions in liquid mixtures. It is calculated from the difference between the experimental viscosity of the mixture and the viscosity of an ideal mixture, which is assumed to be a mole fraction average of the viscosities of the pure components.

For binary mixtures of this compound with various organic solvents, the sign and magnitude of Δη are determined by the interplay of several factors, including molecular size, shape, and intermolecular forces. researchgate.netresearchgate.nettandfonline.com

Positive Deviations: In many cases, binary mixtures of this compound exhibit positive deviations in viscosity. researchgate.netrdd.edu.iq This is observed in mixtures with propylamine, dipropylamine, and certain alcohols like methanol, 1-propanol, 2-propanol, and 1-pentanol. researchgate.netresearchgate.net Positive Δη values suggest the presence of strong specific interactions, such as hydrogen bonding, between the unlike molecules, leading to the formation of complexes that increase the resistance to flow. researchgate.netresearchgate.netvignanits.ac.in

Negative Deviations: Conversely, negative deviations in viscosity have been reported for some this compound mixtures. researchgate.net This behavior is often attributed to the dominance of dispersion forces and the breaking of self-associated structures of the pure components upon mixing. researchgate.net For instance, in mixtures with certain amides, negative Δη values have been observed. acs.org

The temperature also plays a crucial role in the viscosity deviation. Generally, as the temperature increases, the kinetic energy of the molecules increases, which can weaken the intermolecular forces, leading to a decrease in the magnitude of Δη. acs.orgsci-hub.se

Excess Gibbs Energy of Activation for Viscous Flow (ΔG*E)

The excess Gibbs energy of activation for viscous flow (ΔG*E) is a thermodynamic parameter that provides further insight into the intermolecular interactions within a liquid mixture. It represents the additional energy required for a molecule to move from one equilibrium position to another in the liquid, compared to an ideal mixture.

The sign of ΔG*E is a reliable indicator of the nature of interactions:

Positive ΔG*E: Positive values generally indicate strong specific interactions between unlike molecules, such as hydrogen bonding or dipole-dipole interactions, which create a more structured liquid and hinder viscous flow. vignanits.ac.inacs.orgresearchgate.net

Negative ΔG*E: Negative values suggest weaker interactions between unlike molecules compared to the like molecules, or dominance of dispersion forces. sci-hub.seresearchgate.net

In binary mixtures of this compound with 3-diethylamino propylamine, the ΔGE values are positive across the entire composition range, suggesting strong intermolecular interactions. acs.org The magnitude of ΔGE decreases with increasing temperature, as the thermal motion of molecules weakens these interactions. acs.org

Similarly, for mixtures of this compound with various ethylene (B1197577) glycols, positive ΔG*E values have been reported, which are attributed to the formation of hydrogen bonds between the hydroxyl groups of the components. acs.org The magnitude of the excess Gibbs energy of activation is sensitive to the specific nature of the interacting molecules. acs.orgscispace.comnist.govsrrcvr.ac.in

Partial Molar Quantities and Limiting Values at Infinite Dilution

Partial molar properties, such as partial molar volume, provide information about the contribution of each component to the total volume of the mixture at a specific composition. The limiting partial molar volume at infinite dilution represents the volume change when one mole of a solute is added to an infinitely large amount of solvent.

In binary mixtures of this compound with ionic liquids like 1-ethyl-3-methylimidazolium ethylsulfate, the partial molar volumes and their excess values have been calculated from experimental density data. nist.gov The partial molar volumes at infinite dilution provide insights into the solute-solvent interactions at the molecular level. nist.gov

For the binary system of this compound and 1-ethyl-3-methylimidazolium trifluoromethanesulfonate, the excess partial molar volumes were also determined. nist.gov These values, along with other excess properties, are used to understand the nature of interactions, which are found to decrease with an increase in the alkyl chain length of the alcohol. nist.gov

The calculation of partial molar quantities helps in a more detailed analysis of the volumetric behavior of this compound in various solutions, complementing the information obtained from excess molar volumes. nist.govresearchgate.netresearchgate.netniscpr.res.in

Modeling and Correlation of Solution Properties

Redlich–Kister Polynomial Equation Applications

The Redlich–Kister polynomial equation is a widely used mathematical model for correlating the excess thermodynamic properties of binary mixtures, such as excess molar volume (VmE), viscosity deviation (Δη), and excess Gibbs energy of activation for viscous flow (ΔG*E). The equation expresses the excess property as a function of the mole fraction of the components.

The general form of the Redlich–Kister equation for an excess property (YE) is:

YE = x1 * x2 * Σ(i=0 to n) Ai * (x1 - x2)^i

Where:

x1 and x2 are the mole fractions of the components.

Ai are the adjustable binary coefficients determined by the method of least squares.

n is the degree of the polynomial.

This equation has been successfully applied to correlate the experimental data for various binary mixtures containing this compound. For instance, in the study of mixtures of this compound with 3-diethylamino propylamine, the Redlich–Kister equation was used to fit the VmE, Δη, and ΔG*E values, showing a good correlation with the experimental data. acs.orgacs.org

Similarly, for binary mixtures of this compound with amides, alcohols, and ionic liquids, the Redlich–Kister equation has been employed to estimate the binary coefficients and standard errors for excess volumes and viscosity deviations. nist.govnist.govresearchgate.netfigshare.comresearchgate.netacs.orgsci-hub.seacs.orgresearchgate.netunt.eduacs.org The number of coefficients used in the polynomial depends on the complexity of the system and the desired accuracy of the fit. tandfonline.comresearchgate.netniscpr.res.in

Jouyban–Acree Model Correlations

The Jouyban–Acree model is another powerful tool for correlating the physicochemical properties of liquid mixtures, including density and viscosity, at various temperatures and compositions. A key advantage of this model is its ability to incorporate the effect of temperature in its correlations.

The general form of the Jouyban–Acree model for a property (Pm,T) of a binary mixture at temperature T is:

ln(Pm,T) = x1 * ln(P1,T) + x2 * ln(P2,T) + [x1 * x2 / T] * Σ(i=0 to n) Ji * (x1 - x2)^i

Where:

Pm,T, P1,T, and P2,T are the properties of the mixture and pure components 1 and 2 at temperature T, respectively.

x1 and x2 are the mole fractions of the components.

Ji are the model constants obtained by fitting the equation to experimental data.

The Jouyban–Acree model has been effectively used to correlate the density of binary mixtures of this compound with 3-diethylamino propylamine. acs.org The model has also been applied to correlate the density and viscosity of various other binary liquid mixtures, often providing a good fit to the experimental data. scispace.comresearchgate.netscispace.comfigshare.commdpi.comscispace.com The accuracy of the model is typically evaluated by calculating the average absolute deviation (AAD) between the experimental and calculated values. acs.orgamazonaws.com

Prigogine–Flory–Patterson Theory Applications

In studies of binary mixtures containing this compound, the PFP theory has been successfully applied to interpret experimental data on excess molar volumes. nist.govacs.orgacs.org For instance, in mixtures of this compound with 4-methyl-2-pentanol, the PFP theory was used to predict the variation of with composition. acs.org Similarly, its application to mixtures of gamma-valerolactone (B192634) with 2-alkoxyethanols, including this compound, helped in correlating the experimental values. acs.org

The theory allows for the estimation of the different contributions to the excess molar volume, providing a more detailed understanding of the underlying molecular phenomena. The interactional contribution is often the most significant in explaining the behavior of the excess molar volume in these mixtures. ufv.br By fitting the theory to experimental data, an interactional parameter can be determined, which quantifies the strength of the interactions between the different molecules in the mixture. ufv.br

Statistical Associating Fluid Theory (sPC-SAFT) Equation of State

The simplified perturbed-chain statistical associating fluid theory (sPC-SAFT) is a powerful equation of state used to model the thermodynamic properties of complex fluids, including those with associating molecules like this compound. nist.govacs.org This model accounts for the effects of molecular size, shape, and intermolecular forces, including dispersion and association (such as hydrogen bonding). acs.org

For pure this compound, the sPC-SAFT parameters are determined by fitting the equation to experimental data, such as saturated vapor pressure and liquid density over a range of temperatures and pressures. nist.gov A study on the thermodynamic properties of 2-ethoxyethanol (B86334), this compound, and 2-butoxyethanol (B58217) involved measuring new experimental P-ρ-T data and modeling it with the sPC-SAFT equation of state. nist.gov New correlations were developed to estimate the sPC-SAFT equation parameters for these glycol ethers, resulting in a good fit with an average absolute deviation of 0.17%. nist.gov

The validity of the determined parameters and the chosen association scheme is then tested by predicting various derivative properties like isobaric thermal expansion coefficients, isothermal compressibility, isobaric heat capacities, and speed of sound. nist.gov The results have shown that the sPC-SAFT equation of state, with the proposed correlations, can effectively model the thermodynamic behavior of glycol ethers like this compound. nist.gov

Table 1: sPC-SAFT Pure Compound Parameters for this compound (Note: Specific parameter values from the primary literature are required for a complete table. The following is a representative structure.)

| Parameter | Symbol | Value | Unit |

| Segment number | m | Data not available | - |

| Segment diameter | σ | Data not available | Å |

| Dispersion energy | ε/k | Data not available | K |

| Association energy | εassoc/k | Data not available | K |

| Association volume | κassoc | Data not available | - |

Hydrogen Bonding Mechanisms and Intermolecular Force Analysis

The molecular structure of this compound, which contains both a hydroxyl (-OH) group and an ether (-O-) linkage, allows for a variety of intermolecular interactions, with hydrogen bonding being particularly significant. acs.orglibretexts.org The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the ether oxygen can act as a hydrogen bond acceptor. nih.gov This capability leads to self-association of this compound molecules, forming structures such as dimers and other larger aggregates. researchgate.net

In mixtures with other polar or non-polar solvents, the addition of another component can disrupt the self-associated structures of this compound. researchgate.net This disruption can lead to the formation of new intermolecular hydrogen bonds between this compound and the other component, creating mixed intermolecular complexes. researchgate.net The nature and strength of these interactions depend on the properties of the other molecule in the mixture.

Spectroscopic techniques, such as Fourier-transform infrared (FT-IR) spectroscopy, are valuable tools for analyzing these hydrogen bonding interactions. acs.orgiaea.org Changes in the position and shape of the characteristic vibrational bands, particularly the O-H stretching band, can provide evidence for the formation of new hydrogen bonds in a mixture. acs.org For example, in mixtures of this compound with 3-diethylamino propylamine, spectral analyses were used to explore the types of intermolecular interaction forces and infer the presence of hydrogen bonds. acs.orgacs.org

Solvation Phenomena and Solute-Solvent Interactions

The solvation behavior of this compound is dictated by the balance of interactions between solute-solute, solvent-solvent, and solute-solvent molecules. The extent of these interactions can be investigated by studying the volumetric and transport properties of its binary mixtures with other liquids. Properties such as excess molar volume (), excess isentropic compressibility, and deviations in viscosity provide insight into the nature and strength of the interactions in solution. acs.orgiaea.org

An increase in the apparent molar volume can suggest reduced solute-solute interactions and enhanced solute-solvent interactions. acs.org In binary mixtures of this compound with the ionic liquid 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl) amide, the trends in excess molar volume and other excess properties were interpreted in terms of the solute-solvent interactions occurring in the system. iaea.org

Molecular dynamics simulations have also been employed to explore the interactions between this compound and a solute at the molecular level. For instance, in a study of the solubility of citiolone (B1669098) in various solvents, molecular dynamics simulations indicated the order of intermolecular interaction between the solute and different alkoxyethanols. sci-hub.se These computational methods, combined with experimental measurements, provide a comprehensive picture of the solvation phenomena and the complex interplay of forces that govern the behavior of this compound in solution. acs.orgsci-hub.se

Advanced Spectroscopic and Computational Characterization of 2 Propoxyethanol

Computational Chemistry Methodologies

Computational chemistry provides theoretical insights into molecular structures, properties, and reactivity, complementing experimental data.

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for modeling molecular systems. The M06-2X functional, combined with a basis set like 6-311+G(d,p), is known for its good performance in calculating thermochemistry, kinetics, and non-covalent interactions.

This level of theory has been applied to study the atmospheric degradation of 2-propoxyethanol, specifically its reaction with hydroxyl radicals (OH-). These calculations can identify the most likely sites of hydrogen abstraction and determine the activation energies for these reactions. For instance, calculations have shown that the hydrogen atoms on the carbon adjacent to the ether oxygen (Cγ) and the terminal methyl group are the most susceptible to abstraction. The M06-2X/6-311+G(d,p) method has been used to calculate activation energies and reaction rate constants for these processes. This specific functional and basis set combination is also widely used in studying the reaction mechanisms of other organic compounds. acs.orgacs.org

Optimization of Molecular and Bimolecular Configurations

Computational chemistry provides powerful tools for determining the most stable three-dimensional arrangements of molecules. acs.org In the study of this compound (2-PE), geometry optimization is a fundamental step to predict its most stable conformation. This process involves finding the minimum energy structure on the potential energy surface. nubakery.org

Researchers have employed Density Functional Theory (DFT) using the B3LYP functional with a 6-311+g(d,p) basis set to optimize the structures of this compound. acs.org The stable structure of a single molecule is confirmed based on achieving the minimum Hartree–Fock (HF) energy. acs.org This computational approach ensures the reliability of the calculated molecular geometries. acs.org

Beyond the single molecule, the interactions between two this compound molecules (bimolecular configuration or dimer) are also investigated. The forces between the molecules are examined by calculating the dimerization energies (DEs). acs.org By comparing the Hartree-Fock energy of the dimer to the sum of the energies of two individual optimized molecules, the stability gained by dimerization, often through hydrogen bonding, can be quantified. acs.org In one study, the stable configuration of the 2-PE bimolecule was optimized to understand the intermolecular forces at play. acs.org

| Bimolecular System | Hartree-Fock (HF) Value (Hartree) | Dimerization Energy (DE) (kJ/mol) |

|---|---|---|

| 2-PE + 2-PE | -616.1438 | -31.45 |

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the chemical reactivity and electronic properties of molecules. imperial.ac.uk This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). utexas.edulibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital with space to accept electrons, thus acting as an electron acceptor. tandfonline.comethz.ch

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter for gauging molecular stability. utexas.edu A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. tandfonline.com Conversely, a small energy gap indicates that the molecule is more prone to chemical reactions. ubc.ca